molecular formula C19H19N3O2 B3008213 N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 383148-65-0

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B3008213
CAS No.: 383148-65-0
M. Wt: 321.38
InChI Key: WJIJSOPYKDTGLU-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a naphthofuran scaffold fused with a dihydrofuran ring, linked via a carboxamide group to a 3-(imidazol-1-yl)propyl side chain. This article compares the target compound with similar derivatives in terms of structural features, synthesis protocols, physicochemical properties, and inferred biological relevance.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11,13,18H,3,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIJSOPYKDTGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, which can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The naphthofuran moiety can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Structural Features

The molecule consists of an imidazole ring and a naphthofuran moiety, which contributes to its diverse biological activities and stability.

Chemistry

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide serves as a valuable building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology

The imidazole ring is known for its biological activity, making this compound a candidate for drug development and biochemical studies. Research indicates potential interactions with various biological targets.

Medicine

Potential therapeutic applications include:

  • Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth.
  • Antifungal Activity : Studies suggest effectiveness against certain fungal strains.
  • Anticancer Activity : Preliminary research indicates that it may have cytotoxic effects on cancer cells.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties such as polymers and coatings.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. This finding highlights its potential as an anticancer agent.

Case Study 3: Material Science Applications

In material science, the compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance characteristics compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and signaling pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Core Structure Functional Modifications Reference
Target Compound 1,2-Dihydronaphtho[2,1-b]furan Dihydrofuran ring; imidazole-propylamide
N-(3-Imidazol-1-ylpropyl)indole-2-carboxamide Indole Methoxy/methyl substituents on indole
N-(3-Imidazol-1-ylpropyl)-5-nitrofuran-2-carboxamide Nitrofuran Nitro group at C5 of furan
Quinazolin-4-amine derivative Quinazoline 4-Bromophenyl and quinazoline core

Key Observations :

  • Nitrofuran analogs () exhibit electron-withdrawing nitro groups, which could increase reactivity and antifungal activity compared to the target’s naphthofuran system.
  • Indole-based derivatives () demonstrate substituent-dependent bioactivity, with methoxy groups improving solubility and metabolic stability .

Key Observations :

  • The target compound likely employs coupling agents like EDC/HOBt () or acyl chlorides () for amide bond formation.
  • Yields for imidazole-propylamide derivatives typically range from 54% to 89%, depending on steric and electronic factors .

Physicochemical Properties

Physicochemical data for the target compound are sparse, but comparisons with analogs highlight trends in solubility, stability, and spectral characteristics.

Table 3: Analytical Data Comparison

Compound Name Melting Point (°C) IR (Amide C=O, cm⁻¹) $ ^1H $ NMR (Imidazole H, δ) Reference
Target Compound Not reported Not reported Not reported
N-(3-Imidazol-1-ylpropyl)indole-2-carboxamide 102–122 1633–1645 7.67–7.70 (s, 1H)
N-(3-Imidazol-1-ylpropyl)-4-fluorobenzamide 121–123 1650 7.64 (s, 1H)
Quinazolin-4-amine derivative Decomposes at 198–200 Not reported 8.18 (d, J=6.0 Hz, 1H)

Key Observations :

  • Imidazole protons in $ ^1H $ NMR consistently appear as singlets near δ 7.6–7.7 .
  • Amide C=O stretches in IR spectra occur at 1633–1650 cm⁻¹ , typical for carboxamides .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The compound features an imidazole ring and a naphthofuran moiety, which are known for their diverse biological activities. The molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of 321.37 g/mol. The imidazole component contributes to its interaction with various biological targets, while the naphthofuran structure enhances its stability and bioactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Imidazole Derivative : This is achieved through condensation reactions involving 3-(1H-imidazol-1-yl)propan-1-amine.
  • Formation of Naphthofuran Moiety : The naphthofuran component is synthesized via cyclization reactions that incorporate the imidazole derivative.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with appropriate carboxylic acids or derivatives.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic proteins such as p53 and Bax, alongside decreased levels of anti-apoptotic Bcl-2 proteins .
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). IC50 values for these cell lines ranged from 0.59 to 2.81 µM, indicating potent activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Studies : Research has indicated that this compound can inhibit the growth of various bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The imidazole ring's nitrogen atoms can coordinate with metal ions, influencing enzyme activity and signaling pathways.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling and proliferation, further contributing to its anticancer effects.

Research Findings Summary

Activity Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerHepG20.59Apoptosis via mitochondrial pathway
AnticancerMCF-70.79Apoptosis via mitochondrial pathway
AnticancerHuh-72.81Apoptosis via mitochondrial pathway
AntimicrobialVarious BacteriaVariesMembrane disruption

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